molecular formula C6H3BrCl2FN B8295613 3-Bromomethyl-2,6-dichloro-5-fluoro-pyridine

3-Bromomethyl-2,6-dichloro-5-fluoro-pyridine

Cat. No. B8295613
M. Wt: 258.90 g/mol
InChI Key: HZAVFRJXTDVGHL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US07378426B2

Procedure details

Compound 13B (0.88 g, 80%) was prepared from 13A (0.82 g, 4.6 mmol) using a procedure similar to the synthesis of 1B. HPLC Rt=2.44 min.
Name
Quantity
0.82 g
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Yield
80%

Identifiers

REACTION_CXSMILES
ClC1C(CO)=CC=C(Cl)N=1.[Br:11][CH2:12][C:13]1[C:14]([Cl:21])=[N:15][C:16]([Cl:20])=[C:17](F)[CH:18]=1>>[Br:11][CH2:12][C:13]1[C:14]([Cl:21])=[N:15][C:16]([Cl:20])=[CH:17][CH:18]=1

Inputs

Step One
Name
Quantity
0.82 g
Type
reactant
Smiles
ClC1=NC(=CC=C1CO)Cl
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
BrCC=1C(=NC(=C(C1)F)Cl)Cl

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
BrCC=1C(=NC(=CC1)Cl)Cl
Measurements
Type Value Analysis
AMOUNT: MASS 0.88 g
YIELD: PERCENTYIELD 80%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.